(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate
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Overview
Description
(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate is a chemical compound with the molecular formula C20H15ClN2O5 and a molecular weight of 398.80 g/mol . This compound is known for its unique structure, which includes a nitro group, a phenoxy group, and a carbamate linkage. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of (3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate involves several steps. One common synthetic route includes the reaction of 3-nitro-4-phenoxybenzyl chloride with N-(3-chlorophenyl)carbamate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenoxy and carbamate groups contribute to its binding affinity and specificity for certain enzymes or receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate can be compared with other similar compounds, such as:
- (3-nitro-4-phenoxyphenyl)methyl N-(3-bromophenyl)carbamate
- (3-nitro-4-phenoxyphenyl)methyl N-(3-fluorophenyl)carbamate
- (3-nitro-4-phenoxyphenyl)methyl N-(3-methylphenyl)carbamate
These compounds share a similar core structure but differ in the substituents on the phenyl ring.
Properties
IUPAC Name |
(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5/c21-15-5-4-6-16(12-15)22-20(24)27-13-14-9-10-19(18(11-14)23(25)26)28-17-7-2-1-3-8-17/h1-12H,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCCRTFJRAYSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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